molecular formula C13H12F2N6 B8535910 1-[2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole

1-[2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole

Cat. No.: B8535910
M. Wt: 290.27 g/mol
InChI Key: BKFJVQXEVOEMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C13H12F2N6 and its molecular weight is 290.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12F2N6

Molecular Weight

290.27 g/mol

IUPAC Name

1-[2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propyl]-1,2,4-triazole

InChI

InChI=1S/C13H12F2N6/c14-11-1-2-12(13(15)3-11)10(4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-10H,4-5H2

InChI Key

BKFJVQXEVOEMEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)CN3C=NC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1,2,3-Tribromo-2-(2,4-difluorophenyl)propane (5 g, 12.7 mmol) and water (25 ml), 1,2,4-Triazole (3.5 g, 50.8 mmol) and K2CO3 (3.5 g, 25.5 mmol) were added. The mixture was heated to reflux for 15-18 hours with vigorous stirring. The reaction mixture was cooled to room temperature and the product was extracted with EtOAc (3×100 ml). The combined EtOAc phase was washed with water and dried (Na2SO4). Evaporation of the solvent in vacuo and purification of the residue on a silica gel column with EtOAc and EtOH:EtOAc (1:19) as the elements, furnished the title compound (0.88 g, 23%).
Name
1,2,3-Tribromo-2-(2,4-difluorophenyl)propane
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
23%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.